![molecular formula C10H12N4 B1269450 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine CAS No. 76955-91-4](/img/structure/B1269450.png)
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine
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Overview
Description
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine and its derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is characterized by a triazole ring attached to a phenethyl group .Physical And Chemical Properties Analysis
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is a solid compound with a molecular weight of 188.23 . More detailed physical and chemical properties are not available in the literature.Scientific Research Applications
Antimicrobial Agents
Triazole derivatives, including 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine , have been extensively studied for their antimicrobial properties . They are capable of binding with various enzymes and receptors in biological systems, which makes them potent candidates for developing new antibacterial and antifungal agents. The urgency to combat multidrug-resistant pathogens has propelled research into triazole compounds as potential pharmaceuticals.
Anticancer Therapeutics
The structural versatility of triazoles allows for the design of molecules that can interact with specific biological targets, making them valuable in anticancer research . The ability to create hybrid molecules by substituting different pharmacophores into the triazole structure has led to compounds with increased activity against cancer cells.
Antiviral Applications
Triazole derivatives have shown promise as antiviral agents due to their ability to interfere with viral replication . The triazole ring can be incorporated into molecules that target viral enzymes, potentially leading to the development of new treatments for viral infections.
Central Nervous System (CNS) Stimulants
The phenethylamine moiety present in 5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is known for its CNS stimulant properties . This structural feature is shared with neurotransmitters like dopamine and epinephrine, suggesting potential applications in treating neurological disorders or conditions related to CNS activity.
Chemical Biology and Bioconjugation
In chemical biology, triazoles are used for bioconjugation – the process of chemically linking two molecules together . The triazole ring serves as a stable linker that can join biomolecules without disrupting their function, which is crucial for creating targeted therapies and diagnostic tools.
Material Science
The stability and unique binding properties of triazoles make them suitable for applications in material science . They can be used to create polymers with specific characteristics or to modify the surface properties of materials for various industrial applications.
Safety And Hazards
While specific safety and hazard information for 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine is not available, general precautions should be taken while handling this compound. This includes avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
properties
IUPAC Name |
5-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10-12-9(13-14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNXNFZVKIYJKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360196 |
Source
|
Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
CAS RN |
76955-91-4 |
Source
|
Record name | 5-Phenethyl-1H-[1,2,4]triazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00360196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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